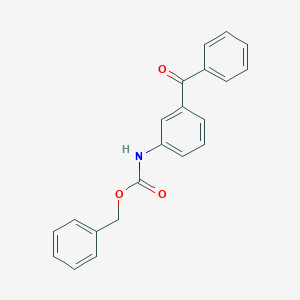
1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene, also known as BR-DIM, is a chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of isochromenes, which are known to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene is not fully understood, but several studies have suggested that it acts through multiple pathways. It has been reported to inhibit the activity of various enzymes such as histone deacetylases, topoisomerases, and proteasomes, which are involved in cell proliferation and survival. In addition, 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene has also been shown to modulate the expression of various genes involved in apoptosis, angiogenesis, and immune response.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic proteins. In addition, 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene has also been shown to inhibit the migration and invasion of cancer cells by modulating the expression of various genes involved in these processes. Furthermore, 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene has been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene is its potential as a therapeutic agent for various disease conditions. Its anti-cancer, anti-inflammatory, and anti-viral activities make it a promising candidate for drug development. In addition, the synthesis of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene is relatively simple and can be performed on a large scale.
However, there are also some limitations associated with the use of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene in lab experiments. One of the major limitations is its low solubility in water, which can limit its bioavailability and efficacy. In addition, the mechanism of action of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene is not fully understood, which can make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene. One of the most promising areas of research is its use as a therapeutic agent for cancer. Further studies are needed to elucidate the mechanism of action of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene and to optimize its efficacy and bioavailability. In addition, studies are also needed to explore the potential use of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene in other disease conditions such as inflammation and viral infections. Furthermore, the development of novel formulations and delivery systems for 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene could enhance its therapeutic potential.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene has been reported in the literature by several researchers. One of the most commonly used methods involves the reaction of 4-bromophenylacetic acid with 1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolone in the presence of a base such as potassium carbonate. The reaction proceeds through a series of steps, including esterification, cyclization, and deprotection, to yield 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene as a white crystalline solid with a melting point of 157-159°C.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene has been studied extensively for its potential therapeutic applications in various disease conditions. One of the most promising areas of research is its anti-cancer activity. Several studies have shown that 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene can inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has been reported to induce apoptosis, inhibit angiogenesis, and modulate the immune system to enhance the anti-tumor response. In addition, 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene has also been studied for its anti-inflammatory and anti-viral activities.
Eigenschaften
Produktname |
1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene |
|---|---|
Molekularformel |
C17H17BrO3 |
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C17H17BrO3/c1-19-15-9-12-7-8-21-17(14(12)10-16(15)20-2)11-3-5-13(18)6-4-11/h3-6,9-10,17H,7-8H2,1-2H3 |
InChI-Schlüssel |
YRVUMXDFQMCLIE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC=C(C=C3)Br)OC |
Kanonische SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC=C(C=C3)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)

![5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide](/img/structure/B263133.png)
![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)

![Methyl 2-[(2-{[(4-chloro-1-hydroxy-2-naphthyl)methyl]amino}-2-oxoethyl)sulfanyl]benzoate](/img/structure/B263143.png)
![Methyl 2-{[(4-amino-6-piperidino-1,3,5-triazin-2-yl)methyl]sulfanyl}benzoate](/img/structure/B263146.png)
![Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate](/img/structure/B263148.png)
![ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate](/img/structure/B263149.png)
![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B263152.png)
![ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate](/img/structure/B263153.png)
![5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid](/img/structure/B263154.png)
![Benzyl 3-{[(benzyloxy)carbonyl]amino}phenyl carbonate](/img/structure/B263159.png)